molecular formula C12H14O3 B3004427 (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid CAS No. 2248202-54-0

(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid

Cat. No.: B3004427
CAS No.: 2248202-54-0
M. Wt: 206.241
InChI Key: GHSUKHUZFNMYRS-MRVPVSSYSA-N
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Description

(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid is a chiral compound belonging to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of a propanoic acid group attached to the chromene structure. It is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid typically involves the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through cyclization reactions involving suitable precursors such as salicylaldehyde and α,β-unsaturated carbonyl compounds.

    Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced via a Grignard reaction followed by oxidation. For example, the reaction of a Grignard reagent with an appropriate chromene derivative, followed by oxidation with an oxidizing agent like potassium permanganate, can yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the chromene ring or the propanoic acid group, yielding reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-2-carboxylic acids, while reduction may produce chroman derivatives.

Scientific Research Applications

(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.

    Biology: The compound’s potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties, make it a subject of interest in biological research.

    Medicine: Its derivatives may be explored for therapeutic applications, including drug development for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities and properties.

    Chromene-2-carboxylic acid: A structurally related compound with a carboxylic acid group at a different position.

    Chroman-2-carboxylic acid: A reduced derivative of chromene-2-carboxylic acid.

Uniqueness: (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both the chromene ring and the propanoic acid group

Properties

IUPAC Name

(2R)-2-(3,4-dihydro-2H-chromen-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(12(13)14)9-4-5-11-10(7-9)3-2-6-15-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSUKHUZFNMYRS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)OCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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